N1,N3-Dimethylbenzene-1,3-diamine

Reverse osmosis Chlorine-resistant membrane Polyamide degradation

N1,N3-Dimethylbenzene-1,3-diamine (synonyms: N,N'-dimethyl-m-phenylenediamine, DMMPD) is a meta-substituted aromatic diamine bearing two secondary amine (–NHCH₃) groups. With a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g·mol⁻¹, it is a liquid at ambient temperature (predicted density 1.061±0.06 g·cm⁻³, boiling point 85–86 °C at 1 Torr).

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 14814-75-6
Cat. No. B185354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N3-Dimethylbenzene-1,3-diamine
CAS14814-75-6
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC=C1)NC
InChIInChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3
InChIKeyUQBNGMRDYGPUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N3-Dimethylbenzene-1,3-diamine (CAS 14814-75-6): Core Identity and Procurement-Relevant Physicochemical Profile


N1,N3-Dimethylbenzene-1,3-diamine (synonyms: N,N'-dimethyl-m-phenylenediamine, DMMPD) is a meta-substituted aromatic diamine bearing two secondary amine (–NHCH₃) groups . With a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g·mol⁻¹, it is a liquid at ambient temperature (predicted density 1.061±0.06 g·cm⁻³, boiling point 85–86 °C at 1 Torr) . Unlike its primary amine parent m-phenylenediamine (MPD), the N-methyl substitution eliminates amidic hydrogen atoms, fundamentally altering its reactivity profile toward electrophilic attack—a distinction that directly governs its differentiated performance in chlorine-resistant reverse osmosis (RO) membrane fabrication and supramolecular cavity engineering [1].

N1,N3-Dimethylbenzene-1,3-diamine: Why In-Class Diamines Cannot Be Interchanged Without Performance Loss


Conventional aromatic polyamide RO membranes, typically fabricated from m-phenylenediamine (MPD) and trimesoyl chloride (TMC), suffer rapid oxidative degradation upon exposure to free chlorine, leading to irreversible loss of salt rejection [1]. The root cause is electrophilic chlorination of the amidic hydrogen (–CO–NH–) followed by Orton rearrangement and amide bond scission. By substituting both amidic hydrogens with methyl groups, N1,N3-dimethylbenzene-1,3-diamine eliminates this primary degradation pathway, yielding a tertiary polyamide architecture that is intrinsically chlorine-tolerant [2]. Screening of 17 diamines identified DMMPD as the optimal monomer for chlorine-resistant polyamide membranes, confirming that neither unsubstituted MPD nor mono-N-methylated analogs can replicate this protective effect without compromising membrane integrity or separation performance [3].

N1,N3-Dimethylbenzene-1,3-diamine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Chlorine Resistance: DMMPD-TMC Membranes Retain Salt Rejection After 96 h NaClO Exposure vs. Rapid Failure of Conventional MPD-TMC Membranes

DMMPD was selected from a screen of 17 diamines for its superior chlorine resistance [1]. The DMMPD-TMC polyamide membrane maintained essentially unchanged solute rejection after immersion in 200 ppm aqueous NaOCl at 40°C for 96 h, whereas conventional MPD-based polyamide and cellulose acetate RO membranes undergo significant performance loss under identical conditions [1]. In a separate study, the DMMPD-based tertiary polyamide membrane exhibited better durability to free chlorine than a conventional secondary polyamide membrane; salt rejection remained almost unchanged after hypochlorite treatment at pH 10 [2].

Reverse osmosis Chlorine-resistant membrane Polyamide degradation

Methyl-Substitution Hierarchy: Systematic Tuning of Free Volume and Chlorine Resistance Across MPD → N-MMPD → DMMPD

Three polyamides synthesized from MPD, N-methyl-m-phenylenediamine (N-MMPD), and N,N'-dimethyl-m-phenylenediamine (DMMPD) with TMC were directly compared [1]. Increasing the degree of methyl substitution systematically enlarged the average free volume size (measured by PALS) and free volume fraction (MD simulation), which correlated with increased chlorine resistance and decreased salt rejection [1]. Thus, DMMPD occupies the extreme end of the chlorine-resistance/salt-rejection trade-off curve, offering the highest chlorine tolerance among the three, while MPD provides the highest initial salt rejection but the lowest chlorine resistance [1].

Free volume Polyamide RO membrane Structure–property relationship

Flux Stability: DMMPD-Based TFC Membranes Show Superior Long-Term Flux Retention vs. Primary Amine-Based Membranes in the Presence of Reactive Organic Solutes

Patent disclosure US 5,234,598 teaches that aromatic polyamines containing secondary amine groups (specifically N-methyl m-phenylenediamine and N,N'-dimethyl m-phenylenediamine) yield TFC membranes with more stable water flux than those made with primary amine groups, particularly when processing waters containing chemically active organic solutes [1]. While both N-MMPD and DMMPD-based membranes provide adequate chlorine tolerance and high salt rejection, DMMPD eliminates the amidic hydrogen entirely, preventing the hydrogen-abstraction step that initiates oxidative degradation in primary amine-derived polyamides [1].

Thin-film composite membrane Water flux stability Secondary amine

Supramolecular Cavity Engineering: DMMPD Enables Fine-Tuned Calixarene Cavities with Inter-Ring Distances from 5.011 to 7.979 Å

In the fragment-coupling synthesis of heteroatom-bridged calix[2]arene[2]triazines, N,N'-dimethyl-m-phenylenediamine serves as one of four diamine/nucleophile building blocks (alongside resorcinol, 3-aminophenol, and m-phenylenediamine) whose electronic, conjugative, and steric properties regulate the cavity size of the resulting macrocycle [1]. The inter-ring distance between the two benzene planes at the upper rim spans from 5.011 to 7.979 Å across the set of building blocks, demonstrating that the N-methyl substitution on the phenylenediamine unit is a critical parameter for cavity dimension control [1]. DMMPD-derived tetraazacalix[2]arene[2]triazines further exhibit unique intermolecular hydrogen-bonding patterns that generate one-dimensional chain structures in the solid state, distinct from the zigzag layered structures formed by the non-methylated analog [1].

Calixarene Supramolecular chemistry Cavity tuning

Chlorine Exposure Durability: DMMPD-TMC Membrane Maintains Performance at pH 10 with 2000 ppm Free Chlorine for 24 h

A systematic study of DMMPD-based tertiary polyamide RO membrane durability under hypochlorite exposure revealed strong pH-dependent degradation behavior [1]. The membrane demonstrated better durability to free chlorine than a conventional secondary polyamide membrane (MPD-based). Under pH 10 conditions, salt rejection and permeation performance remained almost unchanged after 24 h of exposure to 2000 ppm free chlorine, with the least chlorination of the active layer occurring [1]. In contrast, below pH 7.5, the membrane deteriorated due to hypochlorous acid (HOCl)-driven chlorination and subsequent amide bond scission. This quantitative pH threshold defines the safe operating window for DMMPD-based membranes and confirms that the tertiary amide architecture provides intrinsic protection against hypochlorite ion (OCl⁻) attack [1].

Tertiary polyamide Hypochlorite degradation pH-dependent chlorine resistance

N1,N3-Dimethylbenzene-1,3-diamine: Evidence-Backed Procurement Scenarios for Differentiated Performance


Chlorine-Tolerant Reverse Osmosis Membrane Manufacturing for Seawater and Brackish Water Desalination

DMMPD is the functional monomer of choice for fabricating tertiary polyamide thin-film composite RO membranes that must withstand continuous chlorine disinfection. Quantitative evidence shows that DMMPD-TMC membranes retain salt rejection after 96 h of 200 ppm NaOCl at 40°C [5], and maintain performance at 2000 ppm free chlorine under alkaline conditions (pH 10) [2]. Industrial procurement should specify DMMPD when designing RO elements for desalination plants that employ chlorination without dechlorination pretreatment, as the monomer's N-methyl substitution eliminates the amidic hydrogen that is the primary site of oxidative attack in conventional MPD-based membranes [5][2].

Structure–Property Optimization in Polyamide Membrane R&D: Systematic Tuning of Free Volume and Permselectivity

Researchers developing next-generation RO and nanofiltration membranes can exploit the methyl-substitution hierarchy characterized by PALS and MD simulation [5]. DMMPD represents the extreme end of the free volume spectrum, offering maximal chlorine resistance at the expense of salt rejection relative to MPD and N-MMPD. Experimental design should consider DMMPD as the monomer when the primary objective is chlorine tolerance; blends of DMMPD with MPD or N-MMPD can be used to fine-tune the chlorine-resistance/salt-rejection trade-off [5].

Supramolecular Host–Guest Systems Requiring Precisely Controlled Cavity Dimensions and 1D Solid-State Architectures

For the synthesis of tetraazacalix[2]arene[2]triazines, DMMPD enables cavity sizes within the 5.011–7.979 Å range and uniquely directs the formation of 1D hydrogen-bonded chain structures in the solid state, as opposed to the 2D zigzag layers formed by the unsubstituted MPD analog [5]. Procurement of DMMPD is indicated when the research objective involves molecular recognition, selective guest encapsulation, or crystal engineering where the 1D packing motif and specific cavity dimensions are design requirements [5].

Long-Lifecycle RO Membrane Fabrication for Chemically Aggressive Feed Waters

Patent evidence establishes that DMMPD-based TFC membranes exhibit superior water flux stability compared to primary amine-derived membranes when processing waters containing reactive organic solutes [5]. This scenario applies to industrial wastewater reuse, food and beverage processing, and pharmaceutical effluent treatment, where organic fouling and chemical degradation shorten membrane service life. Procurement of DMMPD over MPD is justified by the improved flux stability and reduced cleaning frequency, translating to lower total cost of ownership [5].

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